2',4'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
Overview
Description
2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic organic compound with the molecular formula C17H22Cl2O3. It is characterized by the presence of two chlorine atoms and a dioxane ring attached to a valerophenone backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5,5-dimethyl-1,3-dioxane-2-ylmethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The dioxane ring and chlorine atoms contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: Similar in structure but with different substituents on the aromatic ring.
2’,6’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone: Differing in the position of chlorine atoms on the aromatic ring.
Uniqueness
2’,4’-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the dioxane ring also imparts distinct steric and electronic properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-8-7-12(18)9-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTXTEWIMMQILD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=C(C=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646053 | |
Record name | 1-(2,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-90-6 | |
Record name | 1-(2,4-Dichlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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